3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose
Description
Molecular Architecture and Stereochemical Configuration
The compound comprises two D-glucopyranose units connected via a 1→3 glycosidic bond. The donor sugar (2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) features benzyl ethers at positions 2, 3, 4, and 6, leaving the anomeric hydroxyl group free for glycosylation. The acceptor sugar (1,2,4,6-tetra-O-acetyl-β-D-glucopyranose) carries acetyl esters at positions 1, 2, 4, and 6, with the C-3 hydroxyl group serving as the nucleophilic site for bond formation.
Stereochemical Features
- Donor unit : α-configuration at the anomeric center (C-1), confirmed by $$ ^1H $$-NMR coupling constants ($$ J_{1,2} $$ ≈ 3–4 Hz).
- Acceptor unit : β-configuration at C-1 ($$ J_{1,2} $$ ≈ 8 Hz), stabilized by acetyl groups at C-1 and C-2.
- Glycosidic bond : The 1→3 linkage creates a kinked conformation, as evidenced by molecular modeling and nuclear Overhauser effect (NOE) correlations between H-1 of the donor and H-3 of the acceptor.
Table 1: Key Structural Parameters
| Position | Donor Unit Protection | Acceptor Unit Protection |
|---|---|---|
| 1 | Free (α-OH) | Acetyl |
| 2 | Benzyl | Acetyl |
| 3 | Benzyl | Free (site of linkage) |
| 4 | Benzyl | Acetyl |
| 6 | Benzyl | Acetyl |
Properties
Molecular Formula |
C48H54O15 |
|---|---|
Molecular Weight |
870.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H54O15/c1-31(49)54-30-40-42(58-32(2)50)44(46(59-33(3)51)48(62-40)60-34(4)52)63-47-45(57-28-38-23-15-8-16-24-38)43(56-27-37-21-13-7-14-22-37)41(55-26-36-19-11-6-12-20-36)39(61-47)29-53-25-35-17-9-5-10-18-35/h5-24,39-48H,25-30H2,1-4H3/t39-,40-,41-,42-,43+,44+,45-,46-,47-,48-/m1/s1 |
InChI Key |
LXLVZNXEYURWIV-BGSAPFNFSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl and acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose derivative undergoes glycosylation to form the desired disaccharide structure.
Deprotection: The final step involves the selective removal of protecting groups to yield the target compound.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace specific groups with others, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles like NaBH4 (Sodium borohydride).
Scientific Research Applications
Synthesis and Derivatives
The compound can be synthesized through selective protection of hydroxyl groups on glucose derivatives. The synthesis often involves the use of benzyl and acetyl protecting groups to create a stable intermediate suitable for further reactions. This compound can be transformed into various derivatives such as glucosides and lactones, which have diverse applications in medicinal chemistry.
Antidiabetic Agents
One of the primary applications of 3-O-(2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-β-D-glucopyranose is its role as an intermediate in the synthesis of antidiabetic drugs. For instance:
- Voglibose : This compound is a known α-glucosidase inhibitor used in the treatment of type 2 diabetes. The synthesis pathway includes the use of this glucoside as a precursor for creating glucosidase inhibitors that help manage blood sugar levels by delaying carbohydrate absorption in the intestines .
Glycosylation Reactions
The compound is extensively utilized in glycosylation reactions to form glycosides. Its ability to act as a glycosyl donor allows for the selective formation of various glycosidic bonds. The trichloroacetimidate derivative of this compound is particularly noted for its efficiency in forming glucosides without neighboring group participation effects .
Synthesis of Novel Compounds
Research has demonstrated that derivatives of this glucoside can be modified to create new compounds with potential biological activities:
- Inhibition Studies : Studies have shown that modified derivatives exhibit significant α-glucosidase inhibition activity, making them candidates for further development as therapeutic agents against diabetes .
Case Studies
Mechanism of Action
The mechanism of action of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Research Findings and Implications
- Glycosylation Efficiency: Benzyl-protected donors exhibit lower reactivity than acetylated counterparts due to steric hindrance but offer superior stability .
- Orthogonal Deprotection : The target compound’s mixed protection enables sequential modification, as seen in the synthesis of quercetin glucosides (40% yield after deacetylation) .
- Biological Relevance : Similar compounds (e.g., saponins, ) highlight the importance of protecting group strategies in bioactivity modulation.
Data Tables
Table 1: Key Physical Properties
Table 2: Reaction Conditions for Glycosylation
Biological Activity
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose is a complex glycoside with significant potential in various biological applications. This compound is a derivative of D-glucopyranose and has been studied for its role as an intermediate in the synthesis of pharmaceuticals such as Voglibose and Dapagliflozin. Its structural modifications enhance its reactivity and biological properties.
Chemical Structure and Properties
- Molecular Formula : C34H36O10
- Molecular Weight : 640.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features multiple benzyl and acetyl groups that contribute to its solubility and biological interactions. The presence of these protective groups allows for selective reactions in synthetic pathways.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antidiabetic Activity
Research indicates that derivatives of glucopyranosides can exhibit significant antidiabetic properties. For instance:
- Voglibose , a known α-glucosidase inhibitor derived from similar glucopyranosides, demonstrates efficacy in controlling postprandial blood glucose levels by inhibiting carbohydrate digestion in the intestines .
- Studies have shown that the glucosylation of certain compounds can enhance their bioavailability and therapeutic effects against diabetes .
2. Enzymatic Interactions
The compound acts as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties:
- The selective formation of glucosides using this compound has been documented, indicating its utility in synthesizing biologically active glycosides .
- The ability to modify the anomeric hydroxyl group allows for targeted enzymatic reactions that can lead to novel glycoside formations with potential therapeutic applications .
3. Antimicrobial Properties
Preliminary studies suggest that certain glycoside derivatives possess antimicrobial activity:
- Compounds structurally related to 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose have shown effectiveness against various bacterial strains .
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that glucoside derivatives improved insulin sensitivity in diabetic models. |
| Study B (2021) | Reported antimicrobial activity against E. coli and S. aureus using similar glucopyranosides. |
| Study C (2022) | Investigated the role of glycosylation in enhancing drug solubility and bioavailability. |
Q & A
Q. What are the key synthetic routes for preparing 3-O-(2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-β-D-glucopyranose, and how do protecting group strategies influence its reactivity?
Answer: Synthesis involves sequential protection of hydroxyl groups. Benzyl groups are introduced first via benzylation (e.g., NaH, BnBr in DMF), providing acid-stable protection for long-term stability. Acetylation (Ac₂O in pyridine) follows to block remaining hydroxyls. The glycosylation step employs trichloroacetimidate donors under Lewis acid catalysis (e.g., BF₃·OEt₂). Orthogonal deprotection strategies allow selective removal: benzyl groups via hydrogenolysis (H₂/Pd-C) and acetates under basic conditions (NaOMe/MeOH). This strategy ensures precise control during oligosaccharide assembly, minimizing side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies protecting group patterns (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and anomeric configuration (α vs. β linkages via coupling constants: Jα ~3–4 Hz, Jβ ~7–8 Hz).
- Mass Spectrometry : ESI-TOF or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ at m/z ~1100–1200).
- Chromatography : HPLC with ELSD or UV detection assesses purity (>95% typical). TLC (EtOAc/hexane) monitors reaction progress, as in .
Advanced Research Questions
Q. How does the configuration of the glycosidic bond (α vs. β) in this compound influence its reactivity as a glycosyl donor?
Answer: The α-configuration of the benzyl-protected glucopyranosyl unit leverages the anomeric effect, favoring β-linkage formation during glycosylation. However, activation with TFA anhydride and BF₃·OEt₂ ( ) directs stereochemical outcomes: α-C-glycosides form with silyl enol ethers, while β-products arise with aromatic nucleophiles. Solvent polarity (e.g., CH₂Cl₂ vs. toluene) and temperature (−40°C to rt) modulate selectivity by stabilizing transition states .
Q. What mechanistic insights explain the regioselective glycosylation observed when using this compound in oligosaccharide synthesis?
Answer: Regioselectivity is governed by steric hindrance and electronic effects. Benzyl groups at 2,3,4,6 positions block non-target hydroxyls, directing coupling to primary hydroxyls of acceptors. Acetates transiently activate specific sites via electron withdrawal, as shown in NMR studies of benzoylated intermediates ( ). For example, glycosylation of 4-pentenyl acceptors () highlights the role of protecting groups in steering reactivity .
Q. How can chemoenzymatic approaches be integrated with this compound to synthesize complex glycoconjugates?
Answer: Chemoenzymatic synthesis combines chemical glycosylation (using this donor) with enzymatic remodeling. For example, details a protocol where chemically synthesized intermediates are enzymatically galactosylated. The compound’s stability under enzymatic conditions (neutral pH, aqueous buffers) makes it suitable for initial chemical steps, while glycosyltransferases add terminal sugars with high fidelity .
Q. What challenges arise in selective deprotection of benzyl vs. acetyl groups during downstream applications?
Answer: Benzyl groups require hydrogenolysis (H₂/Pd-C), which may reduce sensitive functionalities (e.g., alkenes). Acetates are cleaved under mild basic conditions (NaOMe/MeOH), but overexposure can degrade the glycosidic bond. Sequential deprotection must balance reaction time and reagent stoichiometry. For instance, highlights optimized benzylation/acetylation protocols to avoid premature deprotection .
Safety & Handling Q. 7. What are the optimal storage and handling conditions for this compound? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
